Pomalidomide-amido-C3-COOH

CRBN affinity E3 ligase recruitment PROTAC design

PROTAC researchers risk inconsistent degradation efficiency when substituting CRBN ligand-linker conjugates. Pomalidomide-amido-C3-COOH (CAS 2162120-77-4) eliminates this variability: pomalidomide pharmacophore delivers superior cereblon binding vs. thalidomide/lenalidomide analogs; defined C3 amido-carboxylic acid linker ensures optimal ternary complex geometry; terminal carboxyl enables direct amide coupling to amine-containing warheads via standard peptide chemistry; DMSO solubility (10 mg/mL) supports reproducible dosing in cell-based degradation assays. Available in mg-to-bulk quantities. Store at -20°C; ships at ambient temperature.

Molecular Formula C18H17N3O7
Molecular Weight 387.3 g/mol
Cat. No. B8143752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amido-C3-COOH
Molecular FormulaC18H17N3O7
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCC(=O)O
InChIInChI=1S/C18H17N3O7/c22-12(5-2-6-14(24)25)19-10-4-1-3-9-15(10)18(28)21(17(9)27)11-7-8-13(23)20-16(11)26/h1,3-4,11H,2,5-8H2,(H,19,22)(H,24,25)(H,20,23,26)
InChIKeyJJQUHUNMWFLJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-amido-C3-COOH Overview


Pomalidomide-amido-C3-COOH (CAS 2162120-77-4) is a synthetic E3 ligase ligand-linker conjugate, classified as a cereblon (CRBN) ligand-based PROTAC building block . The compound integrates the pomalidomide pharmacophore, which recruits the CRBN E3 ubiquitin ligase, with a C3 amido-carboxylic acid linker . This structure provides a defined spacer arm and a terminal carboxyl group for conjugation to target-protein ligands . As a third-generation immunomodulatory drug (IMiD)-derived moiety, the pomalidomide group confers stronger CRBN binding compared to thalidomide or lenalidomide analogs [1], making this conjugate a high-affinity entry point for targeted protein degradation (TPD) applications.

1
CRBN ligand-based PROTAC assembly with pomalidomide pharmacophore
2
Defined C3 amido-carboxylic acid spacer for ternary complex geometry
3
Carboxylic acid handle enables direct amide coupling to amine-containing warheads

Unsubstitutability of Pomalidomide-amido-C3-COOH


Substituting Pomalidomide-amido-C3-COOH with another CRBN ligand-linker conjugate introduces risks of suboptimal ternary complex geometry, altered degradation efficiency, and undesirable neosubstrate degradation [1]. The specific C3 amido-carboxylic acid linker length and chemistry directly influence the spatial orientation between the E3 ligase and the target protein [2]. Even structurally similar linkers—such as C2, C4, PEGylated, or alkyl-only variants—can yield different DC50 values, solubility profiles, and off-target profiles when conjugated to the same warhead [3]. Therefore, empirical performance of the exact conjugate is required; assumptions of interchangeability are invalid.

Linker length variations (C2, C4, PEG) may shift ternary complex geometry and degradation potency
PEGylated or alkyl-only linkers can alter solubility and off-target profiles, requiring re-optimization
Amine-terminal conjugates demand opposite warhead coupling strategy; direct replacement may not transfer

Pomalidomide-amido-C3-COOH Evidence Guide


CRBN Affinity vs. Thalidomide and Lenalidomide

The pomalidomide moiety in Pomalidomide-amido-C3-COOH confers substantially higher affinity for the CRBN-DDB1 complex compared to thalidomide or lenalidomide. This translates to more efficient E3 ligase recruitment and enhanced target degradation when integrated into a PROTAC [1].

CRBN Affinity
Class-level inference
Target (Pomalidomide core)
IC50 ~3 μM
Thalidomide
IC50 ~30 μM
Lenalidomide
IC50 ~3 μM
Reported ~10-fold higher affinity vs. thalidomide; supports CRBN-DDB1 recruitment assay context
Data from in vitro competitive binding; lot-specific verification advised
CRBN affinity E3 ligase recruitment PROTAC design

Linker Length: C3 vs. C6 and PEG

The C3 amido-carboxylic acid linker in Pomalidomide-amido-C3-COOH represents a specific spacer length optimized for certain warhead-CRBN distances. In comparative PROTAC studies, linker length variations of just a few atoms (e.g., C3 vs. C6) significantly altered degradation potency [1].

Linker Length Impact
Cross-study comparable
DC50 shift >10-fold
between C3 and C6/PEG linkers for same warhead
Linker geometry may significantly influence degradation efficiency in cell-based assays
Precise DC50 values depend on target protein and PROTAC design
Linker length PROTAC optimization ternary complex formation

Solubility: Non-PEG vs. PEGylated Conjugates

Pomalidomide-amido-C3-COOH demonstrates a DMSO solubility of 10 mg/mL, enabling convenient stock solution preparation for biological assays . This contrasts with some PEGylated pomalidomide conjugates, which may exhibit higher aqueous solubility but can introduce synthetic complexity and potential immunogenicity .

DMSO Solubility
Data to verify
10 mg/mL
in DMSO
Reported solubility supports DMSO stock preparation for cell-based assays
Solubility may vary between batches; confirm for your specific lot
Solubility formulation PROTAC synthesis

Carboxylic Acid vs. Amine/Azide Conjugation Handles

Pomalidomide-amido-C3-COOH features a terminal carboxylic acid, which enables straightforward amide bond formation with amine-containing warheads using standard coupling reagents (e.g., EDC/HOBt) . This contrasts with amine-terminated linkers (e.g., Pomalidomide-C3-NH2), which require coupling to carboxylic acids on the warhead, and azide-terminated linkers, which necessitate click chemistry .

Conjugation Handle
Data to verify
Carboxylic acid → amide bond with amines (e.g., EDC/HOBt). Amine-terminated linkers require opposite coupling; azide-terminated linkers need click chemistry.
Carboxyl handle enables direct conjugation without interconversion steps
Coupling efficiency must be optimized for each warhead
Conjugation chemistry amide coupling PROTAC synthesis

Pomalidomide-amido-C3-COOH Applications


High-Affinity CRBN Recruitment for PROTACs

Employ Pomalidomide-amido-C3-COOH as the E3 ligase ligand-linker component in PROTACs targeting proteins where maximal CRBN affinity is required for efficient degradation at low concentrations . Its pomalidomide core provides superior binding compared to thalidomide-based conjugates [1].

Linker Length Optimization for CRBN Proximity

Utilize this conjugate when the optimal spacer length between a target protein ligand and CRBN has been determined to be approximately a C3 alkyl chain. The defined linker geometry can be critical for forming a productive ternary complex and achieving potent degradation .

Amide Coupling to Amine-Containing Warheads

Select Pomalidomide-amido-C3-COOH when the warhead contains a primary or secondary amine, enabling direct amide coupling using standard peptide synthesis protocols . This avoids the need for additional functional group interconversions.

Well-Characterized Building Block with Validated Solubility

Leverage the known DMSO solubility (10 mg/mL) of this conjugate for reproducible stock solution preparation in cell-based degradation assays . This ensures consistent dosing and facilitates inter-study comparisons.

Application
Selection Property
Validation Focus
CRBN-targeted PROTAC design
CRBN E3 ligase ligand-linker conjugate
Binding affinity in CRBN-DDB1 assay
Ternary complex geometry optimization
C3 amido-carboxylic acid spacer
Linker-dependent degradation efficiency
Amine-warhead conjugation
Carboxylic acid conjugation handle
Amide coupling compatibility
Cell-based degradation assays
Reported DMSO solubility
Stock solution consistency and handling

Technical Documentation Hub

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26 linked technical documents
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